N-[2-(Adamantan-1-yloxy)-ethyl]-N'-sec-butyl-6-(2,2,2-trifluoro-ethoxy)-[1,3,5]triazine-2,4-diamine
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Overview
Description
N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a unique structure that combines adamantane, triazine, and trifluoroethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common method includes the reaction of adamantan-1-yl alcohol with ethylene oxide to form 2-(adamantan-1-yloxy)ethyl alcohol. This intermediate is then reacted with butan-2-amine and 2,2,2-trifluoroethanol in the presence of a triazine derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other alkoxy groups under nucleophilic substitution conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
Major products formed from these reactions include adamantanone derivatives, dihydrotriazine derivatives, and various substituted triazine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE is studied for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising compound for developing new therapeutics.
Medicine
In medicine, this compound is explored for its potential antiviral and anticancer properties. Its unique structure allows it to interact with specific molecular targets, potentially inhibiting the growth of viruses and cancer cells.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The adamantane moiety enhances its ability to penetrate cell membranes, while the triazine ring interacts with enzymes and receptors. This compound can inhibit enzyme activity or block receptor binding, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N,N-DIMETHYL-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE
- N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2-[(2-ISOPROPYL-5-METHYLPHENOXY)METHYL]BENZAMIDE
Uniqueness
N2-[2-(ADAMANTAN-1-YLOXY)ETHYL]-N4-(BUTAN-2-YL)-6-(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its combination of adamantane, triazine, and trifluoroethoxy groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H32F3N5O2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-N-[2-(1-adamantyloxy)ethyl]-2-N-butan-2-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H32F3N5O2/c1-3-13(2)26-18-27-17(28-19(29-18)30-12-21(22,23)24)25-4-5-31-20-9-14-6-15(10-20)8-16(7-14)11-20/h13-16H,3-12H2,1-2H3,(H2,25,26,27,28,29) |
InChI Key |
CGUUQTYRLKEGJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)NCCOC23CC4CC(C2)CC(C4)C3)OCC(F)(F)F |
Origin of Product |
United States |
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